molecular formula C14H14O3 B14000155 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one CAS No. 76303-46-3

8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one

Cat. No.: B14000155
CAS No.: 76303-46-3
M. Wt: 230.26 g/mol
InChI Key: YYFRXKPQSHNVLY-UHFFFAOYSA-N
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Description

8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are a group of heterocyclic organic compounds with a wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dibenzofuran core with hydroxy and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of a base, followed by cyclization to form the dibenzofuran core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed: The major products formed from these reactions include various substituted dibenzofurans, ketones, aldehydes, and reduced derivatives .

Scientific Research Applications

8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one involves its interaction with various molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the dimethyl groups provide steric hindrance, influencing its interactions with other molecules.

Properties

CAS No.

76303-46-3

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

8-hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one

InChI

InChI=1S/C14H14O3/c1-14(2)6-10(16)13-9-5-8(15)3-4-11(9)17-12(13)7-14/h3-5,15H,6-7H2,1-2H3

InChI Key

YYFRXKPQSHNVLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)O)C

Origin of Product

United States

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